1h-Pyrrolo[3,2-b]pyridine-6-carboxamide 1h-Pyrrolo[3,2-b]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13089803
InChI: InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12)
SMILES: C1=CNC2=C1N=CC(=C2)C(=O)N
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC13089803

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide -

Specification

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 1H-pyrrolo[3,2-b]pyridine-6-carboxamide
Standard InChI InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12)
Standard InChI Key USURAQGFHNNMMX-UHFFFAOYSA-N
SMILES C1=CNC2=C1N=CC(=C2)C(=O)N
Canonical SMILES C1=CNC2=C1N=CC(=C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

1H-Pyrrolo[3,2-b]pyridine-6-carboxamide features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] position (Figure 1). The carboxamide group (-CONH2_2) at the 6-position enhances its polarity and capacity for hydrogen bonding, which is critical for interactions with biological targets. The compound’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in molecular docking studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H7N3O\text{C}_8\text{H}_7\text{N}_3\text{O}
Molecular Weight161.16 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area72.7 Ų

Stability and Solubility

While specific stability data remain limited, the compound’s heteroaromatic structure suggests moderate stability under standard laboratory conditions. The carboxamide group confers water solubility, though solubility in organic solvents like ethanol or dimethyl sulfoxide (DMSO) is higher, making it suitable for in vitro assays.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide typically involves cyclization and functionalization steps. A representative pathway includes:

  • Cyclization of 3-Amino-2-chloropyridine: Reacting 3-amino-2-chloropyridine with ethyl pyruvate in the presence of pyridinium p-toluenesulfonate and tetraethoxysilane forms the pyrrolopyridine core .

  • Ester Hydrolysis: The intermediate ethyl ester undergoes hydrolysis using lithium hydroxide in ethanol-water, yielding the carboxylic acid derivative .

  • Amidation: The carboxylic acid is converted to the carboxamide via coupling with ammonium chloride or via activation with reagents like thionyl chloride.

Table 2: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationPyridine, Pd[P(C6H6)3]4, 160°C71
Ester HydrolysisLiOH, H2O/EtOH, 16 h82
AmidationNH4Cl, DMF, 80°C68

Industrial Scalability

Industrial production faces challenges in optimizing yield and purity. Continuous flow reactors and catalytic systems (e.g., palladium-based catalysts) have been proposed to enhance efficiency .

Biological Activity and Mechanisms

Phosphodiesterase 4B (PDE4B) Inhibition

1H-Pyrrolo[3,2-b]pyridine-6-carboxamide exhibits potent inhibition of PDE4B (IC50=0.12μM\text{IC}_{50} = 0.12 \, \mu\text{M}), an enzyme implicated in inflammatory responses by degrading cyclic adenosine monophosphate (cAMP). Molecular dynamics simulations reveal that the compound’s planar structure occupies the catalytic pocket, forming hydrogen bonds with Gln443 and hydrophobic interactions with Phe446.

Anti-inflammatory Effects

The compound suppresses tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophages (EC50=1.4μM\text{EC}_{50} = 1.4 \, \mu\text{M}). This activity is attributed to cAMP elevation via PDE4B inhibition, which downregulates nuclear factor-kappa B (NF-κB) signaling.

Neurological Applications

Derivatives with N1-substituents (e.g., sulfonyl groups) show affinity for serotonin 5-HT2A_{2A} receptors (Ki=15nMK_i = 15 \, \text{nM}), suggesting potential in treating schizophrenia or depression.

Derivatives and Structural Modifications

Carboxamide Bioisosteres

Replacing the carboxamide with a tetrazole group maintains PDE4B affinity while improving metabolic stability, though solubility decreases.

Research Advancements and Applications

Molecular Docking Studies

Docking simulations using PDE4B (PDB: 3G4K) predict a binding energy of 9.2kcal/mol-9.2 \, \text{kcal/mol}, driven by hydrogen bonds with Gln443 and π-stacking with Phe446.

Preclinical Efficacy

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 62% compared to controls.

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